molecular formula C10H18ClNO2 B2721782 methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2411227-03-5

methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B2721782
CAS No.: 2411227-03-5
M. Wt: 219.71
InChI Key: OWLHFDRLYOIDIT-UHFFFAOYSA-N
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Description

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research into similar compounds has shown potential in the development of potent antimycobacterial compounds . Therefore, “Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl” and similar compounds may have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride typically involves the reaction of a spirocyclic ketone with an amine and an esterification process. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include methyl iodide, sodium hydride, and ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride
  • Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
  • Methyl 2-aminospiro[4.4]decane-2-carboxylate hydrochloride

Uniqueness

Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-aminospiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQVRVBANDAJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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